3',4'-Difluoro-2-methyl-1,1'-biphenyl

Chemistry Analytical Chemistry Procurement

This unique biphenyl scaffold—featuring 3',4'-difluoro and 2-methyl substitution—is supplied as a ≥95% pure research building block for exploratory medicinal chemistry, SAR probing, and analytical method development. In the absence of published performance data, procurement is justified solely by its distinct substitution pattern and vendor-certified purity, making it a valuable addition to novel compound libraries where structural novelty drives discovery.

Molecular Formula C13H10F2
Molecular Weight 204.21 g/mol
Cat. No. B14760832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Difluoro-2-methyl-1,1'-biphenyl
Molecular FormulaC13H10F2
Molecular Weight204.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3
InChIKeyLGPAPPMVPUDXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Difluoro-2-methyl-1,1'-biphenyl CAS 2764731-75-9 Procurement Specifications and Identity


3',4'-Difluoro-2-methyl-1,1'-biphenyl (CAS: 2764731-75-9) is a small-molecule biphenyl derivative characterized by the substitution of two fluorine atoms at the 3' and 4' positions and a methyl group at the 2-position on the biphenyl scaffold . This compound has a molecular formula of C13H10F2 and a molecular weight of 204.21 g/mol . It is commercially available as a research chemical, typically supplied with a minimum purity specification of 95%, and is recommended for long-term storage at room temperature .

Why Generic Biphenyl Substitution Is Not Valid for 3',4'-Difluoro-2-methyl-1,1'-biphenyl in R&D


A systematic review of the primary scientific and patent literature does not reveal any publicly available, quantitative biological, material, or chemical performance data for 3',4'-Difluoro-2-methyl-1,1'-biphenyl. Consequently, there is no evidence to support claims of differentiation or advantages over any structural analog. In the absence of such data, generic substitution cannot be ruled out or validated. Procurement decisions for this compound cannot be guided by performance-based evidence and must rely solely on chemical identity and vendor-supplied purity specifications .

Quantitative Evidence for Selection of 3',4'-Difluoro-2-methyl-1,1'-biphenyl: Data Gaps and Available Benchmarks


Minimum Purity Specification for Procurement of 3',4'-Difluoro-2-methyl-1,1'-biphenyl

The only verifiable, quantitative data point for this compound is its minimum purity specification as stated by commercial vendors. No comparative performance data (e.g., biological activity, reactivity yields, or material properties) against analogs could be located in the scientific literature . This single metric is the sole basis for establishing a minimal quality standard for procurement.

Chemistry Analytical Chemistry Procurement

Absence of Differential Performance Data for 3',4'-Difluoro-2-methyl-1,1'-biphenyl Against Structural Analogs

A comprehensive search of primary research papers, patents, and authoritative databases returned no quantitative data for this compound. This includes a lack of data on biological activity (e.g., IC50, Ki), material properties (e.g., dielectric anisotropy, melting point), or synthetic utility (e.g., reaction yields) that would allow for a meaningful comparison with related difluorobiphenyls or methyl-substituted biphenyls [1]. Consequently, no evidence exists to prioritize this compound over any alternative for any specific application.

Medicinal Chemistry Materials Science Chemical Biology

Vendor-Supplied Identity Confirmation for 3',4'-Difluoro-2-methyl-1,1'-biphenyl

Commercial vendors offer this compound with a specified minimum purity of 95%, and some suppliers indicate that batch-specific analytical data, such as NMR, HPLC, or GC reports, are available upon request to verify chemical identity . This level of quality control documentation, while not a performance differentiator, is a standard but essential criterion for procurement to ensure the correct material is used in research.

Analytical Chemistry Quality Control

Potential Application Scenarios for 3',4'-Difluoro-2-methyl-1,1'-biphenyl Based on Structural Inference


Exploratory Chemical Synthesis and Library Enrichment

Due to the complete absence of target-specific performance data, the primary justifiable use case is as a novel building block in exploratory medicinal or materials chemistry programs. Its procurement would be based on its unique substitution pattern, which may be used to probe structure-activity relationships (SAR) where specific data is yet to be generated . The 95% minimum purity specification is a critical acceptance criterion for this purpose.

Analytical Method Development and Reference Standard Creation

The compound can serve as a reference standard for developing or validating analytical methods, such as HPLC or GC-MS, aimed at detecting this specific chemical entity or its related impurities. In this context, the availability of batch-specific QC documentation (NMR, HPLC) is more critical than any comparative performance data.

Investigation of Basic Chemical and Physical Properties

The compound can be used in fundamental research to measure its own, as-yet-unreported, physicochemical properties (e.g., melting point, boiling point, logP, spectral data). This information would fill a known data gap in the chemical literature, and its value is derived from the compound's identity as a unique, previously uncharacterized molecule .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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